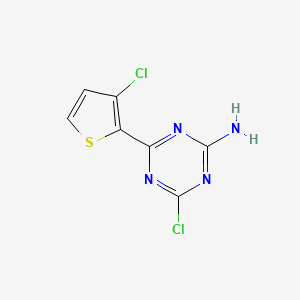
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and sulfur atoms in its structure contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-chlorothiophene-2-amine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to control the reactivity of cyanuric chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated triazine derivatives or modified thiophene rings.
科学研究应用
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby affecting their function.
相似化合物的比较
Similar Compounds
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.
6-(3-Chlorothiophen-2-YL)-1,3,5-triazin-2-amine: Lacks the chlorine atom on the triazine ring.
4,6-Dichloro-1,3,5-triazin-2-amine: Contains two chlorine atoms on the triazine ring but lacks the thiophene ring.
Uniqueness
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of a triazine ring and a thiophene ring also contributes to its versatility in various applications.
生物活性
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by a six-membered ring containing three nitrogen atoms. The compound's unique structure, featuring chlorine and a chlorothiophenyl group, contributes to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
- Molecular Formula : C7H4Cl2N4S
- Molecular Weight : 247.10 g/mol
- CAS Number : 1546135-39-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular functions. Notably, compounds in the triazine class have demonstrated anticancer properties by targeting pathways critical for tumor growth.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes linked to cancer proliferation. For example:
- Cell Proliferation Inhibition : Studies have shown that derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) while exhibiting lower toxicity to normal cells .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-methyl-6-(ethyl)-1,3,5-triazin-2-amine | Ethyl group instead of chlorothiophenyl | Different biological activity profile |
| 4-Chloro-N-methyl-6-(methyl)-1,3,5-triazin-2-amine | Methyl group instead of chlorothiophenyl | Altered solubility and reactivity |
| 4-Chloro-N-cyclopropyl-6-(thiophenyl)-1,3,5-triazin-2-amines | Cyclopropyl group present | Potentially different pharmacokinetics |
The presence of the chlorothiophenyl group in this compound enhances its interaction capabilities with biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazine derivatives in anticancer applications. For instance:
- MCF-7 Cell Line Study : The compound exhibited an IC50 value of approximately 14.85 µM in inhibiting MCF-7 cell proliferation .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins implicated in cancer progression .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies emphasizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Common reagents include:
- Potassium permanganate and hydrogen peroxide for oxidation.
- Lithium aluminum hydride or sodium borohydride for reduction.
属性
分子式 |
C7H4Cl2N4S |
|---|---|
分子量 |
247.10 g/mol |
IUPAC 名称 |
4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI 键 |
OHBYCKPWLYJATL-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Cl)C2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















